Ethyl 4-(ethoxy(imino)methyl)benzoate

Description

Properties

CAS No. |

57870-22-1 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 4-(C-ethoxycarbonimidoyl)benzoate |

InChI |

InChI=1S/C12H15NO3/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

BTYXGCARTYNWDV-UHFFFAOYSA-N |

SMILES |

CCOC(=N)C1=CC=C(C=C1)C(=O)OCC |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate, a valuable intermediate in pharmaceutical and materials science. The primary focus is on the Pinner reaction, a classic and efficient method for the preparation of imidates from nitriles and alcohols. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success. Furthermore, it will cover the synthesis of the requisite starting material, Ethyl 4-cyanobenzoate, and present characterization data to ensure the reproducibility and verification of the synthetic pathway.

Introduction: The Significance of Ethyl 4-(ethoxy(imino)methyl)benzoate

Ethyl 4-(ethoxy(imino)methyl)benzoate, also known as an ethyl imidate derivative of ethyl 4-cyanobenzoate, is a versatile chemical intermediate. Its structure, featuring a reactive imino ester group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, amidines, and orthoesters. These downstream products are of significant interest in medicinal chemistry and drug development, often forming the core scaffolds of biologically active molecules. The ability to efficiently synthesize this compound is, therefore, of considerable importance to researchers in the field.

The most direct and widely employed method for the synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate is the Pinner reaction . This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to yield an imino ester salt, commonly referred to as a Pinner salt.[1][2]

The Pinner Reaction: A Mechanistic Deep Dive

The Pinner reaction proceeds through a well-established, acid-catalyzed nucleophilic addition mechanism.[3] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, such as hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[4]

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (in this case, ethanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.

-

Deprotonation and Formation of the Pinner Salt: A base, such as the chloride ion or another molecule of the alcohol, removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral imidate. Under the acidic conditions, the nitrogen atom of the imidate is protonated to form the final product, the thermodynamically stable imidate hydrochloride salt (Pinner salt).

Anhydrous conditions are crucial for the success of the Pinner reaction. The presence of water can lead to the hydrolysis of the Pinner salt intermediate to form an ester, which is often an undesired side product.[2]

Diagram of the Pinner Reaction Mechanism:

Synthesis Pathway: From Starting Materials to Final Product

The synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate is a two-step process, starting from commercially available 4-bromobenzoic acid.

Step 1: Synthesis of Ethyl 4-cyanobenzoate

The precursor, Ethyl 4-cyanobenzoate, can be synthesized from Ethyl 4-bromobenzoate through a cyanation reaction.[5]

Reaction:

Ethyl 4-bromobenzoate + CuCN → Ethyl 4-cyanobenzoate + CuBr

Experimental Protocol:

A detailed protocol for the synthesis of Ethyl 4-cyanobenzoate from 4-bromobenzoic acid is as follows:

-

Esterification of 4-bromobenzoic acid: 4-bromobenzoic acid is first converted to its ethyl ester, Ethyl 4-bromobenzoate. This can be achieved by reacting 4-bromobenzoic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid, followed by refluxing the mixture.[5]

-

Cyanation of Ethyl 4-bromobenzoate: The resulting Ethyl 4-bromobenzoate is then subjected to a cyanation reaction. A mixture of Ethyl 4-bromobenzoate and cuprous cyanide (CuCN) in a suitable solvent like DMF is heated to facilitate the nucleophilic substitution of the bromine atom with a cyanide group.[5] The reaction mixture is then cooled and worked up to isolate the Ethyl 4-cyanobenzoate.

Step 2: Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride (Pinner Reaction)

The core of the synthesis lies in the Pinner reaction of Ethyl 4-cyanobenzoate with ethanol.

Reaction:

Ethyl 4-cyanobenzoate + Ethanol + HCl → Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride

Experimental Protocol:

The following is a detailed, self-validating protocol for the synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride:

Materials and Equipment:

-

Ethyl 4-cyanobenzoate

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas or a solution of HCl in an anhydrous solvent

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve Ethyl 4-cyanobenzoate in a minimal amount of anhydrous ethanol. Cool the flask in an ice bath to 0-5 °C.

-

Introduction of HCl: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, a solution of anhydrous HCl in diethyl ether can be added dropwise. It is crucial to maintain the temperature below 10 °C during this exothermic addition. The reaction should be carried out under a fume hood.

-

Reaction Monitoring: The reaction progress can be monitored by the precipitation of the white, crystalline Pinner salt (Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride). Continue the addition of HCl until no further precipitation is observed.

-

Isolation of the Product: Once the reaction is complete, the precipitated solid is collected by vacuum filtration using a Büchner funnel. The solid should be washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: The collected white solid is then dried under vacuum to yield the pure Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride.

Self-Validation:

-

Visual Observation: The formation of a white precipitate is a key indicator of a successful reaction.

-

Melting Point: The purified product should have a sharp and defined melting point.

-

Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram:

Characterization of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride

Table 1: Predicted Spectroscopic Data for Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublets, ~7.5-8.0 ppm), Quartet and triplet for the ethoxy group on the ester (~4.4 and 1.4 ppm), Quartet and triplet for the ethoxy group on the imidate, Signals for the NH₂⁺ protons (broad singlet, may be exchangeable with D₂O). |

| ¹³C NMR | Carbonyl carbon of the ester (~165 ppm), Imidate carbon (~170 ppm), Aromatic carbons, Carbons of the two ethoxy groups. |

| IR (KBr) | N-H stretching of the ammonium salt (~3100-3300 cm⁻¹), C=N stretching of the imidate (~1650 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), C-O stretching. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Note: The exact chemical shifts and absorption frequencies will need to be determined experimentally.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive Pinner salt intermediate back to the corresponding ester, which would be Ethyl 4-ethoxycarbonylbenzoate in this case.[2]

-

Low Temperature: The Pinner reaction is often carried out at low temperatures (0-5 °C) to control the exothermicity of the reaction and to minimize potential side reactions, such as the formation of amides.[6]

-

Use of Gaseous HCl or Anhydrous HCl Solution: The direct use of aqueous hydrochloric acid is avoided as the water would promote the hydrolysis of the product. Gaseous HCl or a solution of HCl in an anhydrous solvent ensures the necessary acidic conditions without introducing water.

-

Washing with Anhydrous Ether: Washing the final product with cold, anhydrous diethyl ether helps to remove any unreacted starting materials and byproducts that are soluble in ether, while the desired Pinner salt is typically insoluble.

Conclusion

The synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate via the Pinner reaction is a robust and efficient method for obtaining this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and low temperatures, high yields of the desired product can be achieved. This guide provides a comprehensive framework for researchers and scientists to successfully synthesize and characterize this compound, paving the way for its application in the development of novel pharmaceuticals and functional materials.

References

- Information on similar ¹H NMR spectra can be found in supplementary materials from The Royal Society of Chemistry. (This is a general reference as a specific one for the target molecule was not found).

-

Organic Chemistry Portal. Pinner Reaction. [Link]

- J&K Scientific. Pinner Reaction. (2025). [A general overview of the Pinner reaction and experimental tips. A specific URL was not available in the search results].

-

Chem-Station International Edition. Pinner Reaction. (2017). [Link]

- Schlama, T., & Mioskowski, C. (1997). The Pinner Reaction in Organic Synthesis. Synthesis, 1997(06), 629-643. (A specific URL for this review was not found in the search results, but it is a key reference on the topic).

- Research and Reviews: A Journal of Pharmaceutical Sciences. An Overview of Some Imidates Derivatives with Anti-microbial Activity. (2017). [A general overview of imidate synthesis. A specific URL was not available in the search results].

-

Organic Syntheses. Benzoic acid, 4-amino-, ethyl ester. [Link]

-

Cheméo. Ethyl 4-cyanobenzoate. [Link]

- Google Patents.

-

MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. (2024). [Link]

-

Quora. What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. (2016). [Link]

- Google Patents.

Sources

"Ethyl 4-(ethoxy(imino)methyl)benzoate" chemical properties

An In-depth Technical Guide to Ethyl 4-(ethoxy(imino)methyl)benzoate: Properties, Synthesis, and Applications

Senior Application Scientist Note: Publicly available data for Ethyl 4-(ethoxy(imino)methyl)benzoate is limited. This guide, therefore, leverages expert knowledge of organic chemistry and data from structurally analogous compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles and protocols described herein are based on established chemical theories and are intended to serve as a robust starting point for further investigation.

Introduction and Structural Elucidation

Ethyl 4-(ethoxy(imino)methyl)benzoate is a bifunctional organic molecule that incorporates an ethyl benzoate moiety and an ethyl imidate group. The core structure consists of a para-substituted benzene ring, which is characteristic of many pharmaceutical and materials science building blocks. The presence of the imidate functional group suggests a reactive intermediate, valuable in the synthesis of more complex molecules such as heterocycles.

Key Structural Features:

-

Ethyl Benzoate Core: Provides a rigid aromatic scaffold and influences the molecule's solubility and electronic properties.

-

Ethyl Imidate Group: A key functional group that is susceptible to hydrolysis and can act as a precursor to amides, amidines, and other nitrogen-containing compounds.

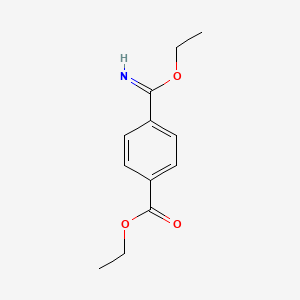

Below is the chemical structure of Ethyl 4-(ethoxy(imino)methyl)benzoate:

Caption: Chemical structure of Ethyl 4-(ethoxy(imino)methyl)benzoate.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C12H15NO3 | Based on structural analysis |

| Molecular Weight | 221.25 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other aromatic esters[1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water. | Aromatic esters generally exhibit this solubility profile[1][2] |

| Boiling Point | >200 °C | Expected to be higher than related, less functionalized benzoates |

| Stability | Sensitive to moisture and acidic conditions, leading to hydrolysis of the imidate group. | Imidates are known to be hydrolytically unstable |

Synthesis and Mechanistic Insights

The most probable synthetic route to Ethyl 4-(ethoxy(imino)methyl)benzoate is the Pinner reaction . This well-established method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate hydrochloride salt, which can then be neutralized to yield the free imidate.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate via the Pinner reaction.

Experimental Protocol: Pinner Reaction

This protocol is a generalized procedure and may require optimization for this specific substrate.

Materials:

-

Ethyl 4-cyanobenzoate

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride (gas)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with Ethyl 4-cyanobenzoate (1 equivalent) and anhydrous ethanol (2 equivalents). The mixture is dissolved in anhydrous diethyl ether.

-

Acidification: The solution is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the stirred solution until saturation.

-

Reaction: The flask is sealed and allowed to stand at 0-5 °C for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Imidate Salt: The resulting precipitate (the imidate hydrochloride salt) is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

Neutralization: The imidate hydrochloride salt is suspended in diethyl ether and cooled to 0 °C. A saturated solution of sodium bicarbonate is added dropwise with vigorous stirring until the evolution of gas ceases and the aqueous layer is basic.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 4-(ethoxy(imino)methyl)benzoate can be purified by vacuum distillation or column chromatography on silica gel.

Potential Applications in Research and Development

Given its structure, Ethyl 4-(ethoxy(imino)methyl)benzoate is a promising building block in several areas of chemical research.

-

Heterocyclic Synthesis: Imidates are versatile precursors for the synthesis of various heterocycles, such as oxazoles, thiazoles, and imidazoles, which are common scaffolds in medicinal chemistry.

-

Amidine Synthesis: Reaction with amines would yield substituted amidines, a functional group present in many biologically active compounds.

-

Prodrug Development: The ester and imidate functionalities could be designed to undergo enzymatic or pH-dependent hydrolysis in vivo, potentially making this a useful linker for prodrug strategies.

-

Materials Science: The rigid aromatic core and reactive functional groups suggest potential use in the synthesis of novel polymers or liquid crystals.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 4-(ethoxy(imino)methyl)benzoate is not available, general precautions for handling aromatic esters and reactive intermediates should be followed.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]

-

In case of contact:

-

Fire Safety: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames.[3] Use dry sand, dry chemical, or alcohol-resistant foam for extinction.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture to prevent hydrolysis.

Spectral Data (Predicted)

Authentic spectral data is not publicly available, but predictions can be made based on the structure. Researchers can obtain spectral data such as NMR, HPLC, and LC-MS for this compound from suppliers like BLD Pharm.[6]

-

¹H NMR: Expect signals for the two different ethyl groups (triplets and quartets), as well as signals for the aromatic protons in the para-substituted pattern (two doublets). A broad singlet for the NH proton of the imidate is also anticipated.

-

¹³C NMR: Signals for the aromatic carbons, the ester carbonyl carbon, the imidate carbon, and the carbons of the two ethyl groups would be expected.

-

IR Spectroscopy: Characteristic peaks would include C=O stretching (ester), C=N stretching (imidate), C-O stretching, and aromatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 221.25.

Conclusion

Ethyl 4-(ethoxy(imino)methyl)benzoate is a molecule with significant potential as a synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. While direct experimental data is scarce, its properties and reactivity can be reliably inferred from the well-understood chemistry of its constituent functional groups. The synthetic protocol outlined, based on the Pinner reaction, provides a solid foundation for its preparation in a laboratory setting. As with any chemical, appropriate safety precautions should be taken during its handling and use. Further research into this compound is warranted to fully explore its synthetic utility and potential applications.

References

- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.

- Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6).

- BLD Pharm. (n.d.). 57870-22-1|Ethyl 4-(ethoxy(imino)methyl)benzoate.

- Tokyo Chemical Industry. (2025, September 19). Safety Data Sheet.

- Fisher Scientific. (2025, December 18). Safety Data Sheet.

- PubChem. (n.d.). Ethyl 4-(methylamino)benzoate.

- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.

- Guidechem. (n.d.). Ethyl 4-methylbenzoate 94-08-6 wiki.

- ChemicalBook. (2026, January 17). Ethyl 4-methylbenzoate - Safety Data Sheet.

- CymitQuimica. (n.d.). CAS 94-08-6: Ethyl 4-methylbenzoate.

Sources

- 1. CAS 94-08-6: Ethyl 4-methylbenzoate | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 57870-22-1|Ethyl 4-(ethoxy(imino)methyl)benzoate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols: Ethyl 4-(ethoxy(imino)methyl)benzoate as a Versatile Reagent in Organic Synthesis

Introduction

Ethyl 4-(ethoxy(imino)methyl)benzoate is a functionalized alkyl imidate, also known as an imino ester. This reagent serves as a valuable intermediate in synthetic organic chemistry, particularly for the construction of more complex molecular architectures. Its structure incorporates a reactive imidate moiety and an ethyl benzoate group, making it a bifunctional building block. The core utility of this compound lies in its ability to act as an efficient precursor to substituted benzamidines. The benzamidine functional group is a significant pharmacophore found in a wide array of biologically active molecules, including anticoagulants, enzyme inhibitors, and antimicrobial agents, highlighting the relevance of its efficient synthesis in drug discovery and development.[1][2]

This guide provides a comprehensive overview of the preparation of Ethyl 4-(ethoxy(imino)methyl)benzoate via the classic Pinner reaction and details its primary application in the synthesis of N-substituted amidines. The protocols and mechanistic insights are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride via the Pinner Reaction

The most common and direct method for preparing alkyl imidates is the Pinner reaction.[3][4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. The product is an imino ester hydrochloride salt, often referred to as a "Pinner salt."[3][5] These salts are generally crystalline, stable solids that can be isolated and stored under anhydrous conditions, making them convenient reagents for subsequent transformations.[6][7]

The synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride proceeds from the readily available Ethyl 4-cyanobenzoate and anhydrous ethanol.

Reaction Mechanism: The Pinner Reaction

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[7] The alcohol then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfer and loss of a proton from the oxonium ion intermediate yield the imidate. In the presence of excess HCl, the imidate nitrogen is protonated to form the stable hydrochloride salt.

Caption: Mechanism of N-Substituted Amidine Synthesis from a Pinner Salt.

Experimental Protocol: Synthesis of N-Benzyl-4-(ethoxycarbonyl)benzamidine

This protocol describes the synthesis of a representative N-substituted amidine from Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride and benzylamine.

Materials:

-

Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride

-

Benzylamine

-

Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Suspend Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride (1 equivalent) in anhydrous DCM in a reaction vessel.

-

To this suspension, add benzylamine (1.1 to 2 equivalents) dropwise at room temperature with stirring. [6]The use of excess amine can help to drive the reaction to completion and neutralize the liberated HCl.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the imidate starting material.

-

Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove the hydrochloride salt and any unreacted starting materials.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amidine.

-

The crude product can be purified by column chromatography or recrystallization as needed.

Data Presentation: Amidine Synthesis from Various Amines

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | DCM | 25 | 4 | High |

| 2 | Aniline | Ethanol | 25 | 6 | Good |

| 3 | Cyclohexylamine | THF | 25 | 5 | High |

| 4 | Morpholine | DCM | 25 | 6 | Good |

Note: Yields are generalized as "High" (>85%), "Good" (70-85%). Specific yields will depend on the substrate and reaction conditions.

Workflow for Amidine Synthesis

Caption: General Workflow for the Synthesis of N-Substituted Amidines.

Other Potential Applications

While the synthesis of amidines is the primary application, the imidate functionality of Ethyl 4-(ethoxy(imino)methyl)benzoate can undergo other transformations characteristic of Pinner salts: [3]* Hydrolysis to Esters: In the presence of water, particularly under acidic conditions, the imidate will hydrolyze to form the corresponding ester, in this case, Ethyl 4-(ethoxycarbonyl)benzoate. [6][8]* Formation of Orthoesters: Reaction with an excess of alcohol under acidic catalysis can lead to the formation of an orthoester. [3][6]* Synthesis of Thionoesters: Treatment with hydrogen sulfide can convert the imidate into a thionoester. [3][6] These alternative reaction pathways underscore the importance of careful control of reaction conditions to achieve the desired synthetic outcome.

Conclusion

Ethyl 4-(ethoxy(imino)methyl)benzoate, readily prepared as its hydrochloride salt via the Pinner reaction, is a highly effective reagent for the synthesis of N-substituted benzamidines. The protocols and mechanistic discussions provided herein offer a robust framework for researchers in organic synthesis and drug development to utilize this versatile intermediate. The ability to introduce the medicinally relevant benzamidine moiety in a controlled and high-yielding manner makes this reagent a valuable tool in the synthesis of novel chemical entities.

References

-

DeWolfe, R. H.; Augustine, F. B. (1965). Mechanism of Hydrolysis of Ethyl Benzimidates in Acidic Solutions. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

Organic Chemistry Portal. Synthesis of amidines. [Link]

-

Baruah, D. et al. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

SciELO. Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. [Link]

-

Khanna, I. et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. National Institutes of Health. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Optimization of Benzamidine Synthesis via the Pinner Pathway

Reaction of Ethyl 4-(ethoxy(imino)methyl)benzoate with Ammonia and Primary Amines

Executive Summary

This application note details the reaction mechanism and experimental protocol for the conversion of Ethyl 4-(ethoxy(imino)methyl)benzoate (a Pinner salt intermediate) into Ethyl 4-amidinobenzoate and its derivatives.

In drug discovery, the benzamidine moiety is a critical pharmacophore, serving as a bioisostere for carboxylic acids and functioning as a potent inhibitor of serine proteases (e.g., thrombin, Factor Xa, trypsin).[1] The reaction described herein—aminolysis of an imidate ester —is the second stage of the classical Pinner synthesis. It is preferred over direct nitrile aminolysis due to milder conditions and higher regioselectivity.

Key Technical Insight: The success of this reaction relies on controlling the competition between aminolysis (desired amidine formation) and hydrolysis (reversion to ester). Strict anhydrous conditions and pH modulation are the primary critical control points (CCPs).

Mechanistic Insight: Nucleophilic Substitution at the Imino Carbon

The reaction of Ethyl 4-(ethoxy(imino)methyl)benzoate with an amine (e.g., ammonia) follows an addition-elimination pathway. Unlike standard ester ammonolysis, the imino group (

The Pathway

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the imidate group.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed. In the presence of acid (from the Pinner salt HCl), proton transfer occurs rapidly.

-

Elimination: The ethoxy group is a better leaving group than the amine (under these specific conditions), leading to the expulsion of ethanol and the formation of the resonance-stabilized amidine.

Mechanistic Visualization

The following diagram illustrates the reaction flow and the competing hydrolysis pathway that must be avoided.

Figure 1: Mechanistic pathway showing the conversion of the imidate ester to amidine and the critical hydrolysis risk.[2]

Experimental Protocol: Synthesis of Ethyl 4-amidinobenzoate Hydrochloride

This protocol assumes the starting material is the hydrochloride salt of the imidate, which is the stable form isolated from the reaction of ethyl 4-cyanobenzoate with HCl/Ethanol.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]

-

Precursor: Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride (Imidate Salt).

-

Reactant: Ammonia (7N in Methanol) or Ammonium Carbonate (solid).

-

Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).

-

Atmosphere: Dry Nitrogen (

) or Argon.

Step-by-Step Methodology

1. Preparation of Anhydrous Environment

-

Rationale: Imidate salts are hygroscopic and hydrolyze rapidly to esters in the presence of water.

-

Action: Flame-dry a 250 mL round-bottom flask (RBF) and cool under a stream of dry nitrogen.

2. Slurry Formation

-

Charge the RBF with 10.0 g (1.0 eq) of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride.

-

Add 100 mL of anhydrous Ethanol.

-

Observation: The salt may not dissolve completely; a suspension is normal.

-

Cooling: Place the flask in an ice-water bath (0–5 °C).

3. Ammonolysis (The Reaction)

-

Option A (Gas/Solution - Preferred): Add 3.0 equivalents of Ammonia (e.g., 7N NH3 in MeOH) dropwise over 20 minutes.

-

Option B (Solid Source): Add 4.0 equivalents of Ammonium Carbonate in portions.

-

Mechanism Check: The excess base neutralizes the HCl bound to the imidate, generating the free imidate base in situ, which then reacts with NH3.

-

Temperature: Allow the reaction to warm to room temperature (20–25 °C) naturally. Stir for 12–18 hours.

4. Monitoring (IPC - In-Process Control)

-

Target: Disappearance of the starting imidate peak (

) and appearance of the amidine peak (

5. Workup and Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and excess ammonia.

-

Residue: The residue typically consists of the amidine hydrochloride and ammonium chloride (

). -

Purification: Triturate the solid with cold diethyl ether (to remove any ester by-product). Filter the solid.

-

Desalting (Optional): To remove

, dissolve the crude product in minimal hot ethanol and filter while hot (if

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of benzamidine derivatives.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their chemical causality.

| Observation | Root Cause | Corrective Action |

| High Ester Content (Ethyl terephthalate) | Moisture ingress during reaction; Solvents not anhydrous. | Use freshly distilled solvents; add molecular sieves (3Å) to the reaction vessel. |

| Low Yield | Incomplete neutralization of the HCl salt; Ammonia evaporation. | Use a sealed pressure tube for the reaction; Increase NH3 equivalents (up to 10 eq). |

| Sticky Gum Formation | Polymerization or mixed salts ( | Triturate vigorously with anhydrous ether or acetone; Recrystallize from EtOH/Et2O. |

| Starting Material Remains | Steric hindrance (if using bulky amines). | Heat to reflux (60–70 °C); Switch solvent to Dioxane or DMF for higher temps. |

References

-

Pinner, A. (1892).[15] Die Imidoether und ihre Derivate. Oppenheim, Berlin. (The foundational text on imidate chemistry).[3][10]

-

Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(15), 2296-2303. Link

- Dunn, P. J. (2011). "Synthesis of Commercial Amidine-Based Drugs.

-

Organic Chemistry Portal. (2023). "Pinner Reaction: Mechanism and Examples." Link

- Stürzebecher, J., et al. (1997). "3-Amidinophenylalanine-based inhibitors of urokinase." Bioorganic & Medicinal Chemistry Letters, 7(23), 3027-3032.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rroij.com [rroij.com]

- 11. echemi.com [echemi.com]

- 12. Carboximidate - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. rroij.com [rroij.com]

Application Notes & Protocols for Ethyl 4-(ethoxy(imino)methyl)benzoate: A Versatile Intermediate in Heterocyclic Synthesis and Drug Discovery

Abstract

This document provides a comprehensive technical guide for the synthesis, handling, and application of Ethyl 4-(ethoxy(imino)methyl)benzoate. This compound, a member of the alkyl imidate class, serves as a pivotal intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. These notes are designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for its effective use. We will delve into its synthesis via the classic Pinner reaction, explore its reactivity profile with various nucleophiles, and present a detailed protocol for its application in the synthesis of benzimidazole derivatives, a scaffold of significant interest in medicinal chemistry.[1][2][3][4][5]

Introduction: The Chemical Utility of Alkyl Imidates

Alkyl imidates, or imino esters, are characterized by the R-C(=NR')-OR'' functional group. This arrangement confers a unique ambiphilic character: the imine carbon is electrophilic, making it a target for nucleophiles, while the nitrogen and oxygen atoms possess nucleophilic lone pairs.[6] Ethyl 4-(ethoxy(imino)methyl)benzoate is a bifunctional molecule, possessing both a reactive ethyl imidate group and an ethyl ester moiety, making it a valuable building block for more complex molecular architectures.

The primary utility of alkyl imidates lies in their role as precursors. Due to their susceptibility to hydrolysis, they are often generated in situ or used promptly after synthesis.[6] Their reaction with amines to form amidines is a particularly powerful transformation, as amidines are key intermediates in the synthesis of numerous heterocyclic systems, including imidazoles, thiazoles, and triazoles, which are prevalent in many pharmaceutical agents.[1][2][7][8]

Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate via the Pinner Reaction

The most direct and established method for synthesizing alkyl imidates from nitriles is the Pinner reaction.[9][10][11] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of our target molecule, ethyl 4-cyanobenzoate is treated with anhydrous ethanol in the presence of dry hydrogen chloride gas.

Mechanism of the Pinner Reaction

The reaction proceeds through the following key steps:

-

Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid (HCl), enhancing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: A molecule of anhydrous ethanol attacks the activated nitrile carbon.

-

Deprotonation: The resulting intermediate is deprotonated to form the neutral imidate.

-

Formation of the Pinner Salt: Under the acidic conditions, the imidate nitrogen is protonated to yield the stable hydrochloride salt, often referred to as a "Pinner salt".[11]

It is crucial to maintain anhydrous conditions throughout the reaction, as the presence of water will lead to the hydrolysis of the imidate to the corresponding ester (in this case, diethyl terephthalate).[6][9]

Caption: Mechanism of the Pinner reaction for Ethyl 4-(ethoxy(imino)methyl)benzoate synthesis.

Detailed Synthesis Protocol

Objective: To synthesize Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride.

Materials:

-

Ethyl 4-cyanobenzoate

-

Anhydrous Ethanol (absolute, <0.05% water)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride gas

-

Ice-salt bath

-

Drying tube (CaCl2 or Drierite)

-

Round-bottom flask and magnetic stirrer

Procedure:

-

Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube on the outlet.

-

Reagent Addition: In the flask, dissolve Ethyl 4-cyanobenzoate (1 equivalent) in anhydrous ethanol (1.5 equivalents).

-

Cooling: Cool the solution to 0°C using an ice-salt bath.

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. It is critical to maintain the temperature below 5°C to prevent unwanted side reactions.[9]

-

Reaction Incubation: After saturation with HCl, seal the flask and store it in a refrigerator (approx. 4°C) for 24-48 hours. During this time, the white crystalline Pinner salt is expected to precipitate.

-

Product Isolation: Collect the precipitated crystals by filtration under a dry atmosphere (e.g., in a glove bag or under a stream of dry nitrogen).

-

Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield the pure Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride.

Reactivity and Applications in Medicinal Chemistry

The synthetic value of Ethyl 4-(ethoxy(imino)methyl)benzoate lies in its reactivity towards nucleophiles. The primary degradation pathway is hydrolysis to an ester and ammonia.[6] However, when reacted with other nucleophiles under controlled conditions, it serves as a gateway to more complex molecules.

| Nucleophile | Product | Functional Group | Typical Conditions |

| Water | Diethyl terephthalate | Ester | Aqueous Acid |

| Alcohol | Orthoester | Orthoester | Excess Alcohol, Acid Catalyst |

| Primary/Secondary Amine | Amidine | Amidine | Anhydrous Solvent, RT or Heat |

Application: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of drugs with a wide range of biological activities, including anticancer, antiviral, and anthelmintic properties.[1][2][4][5] Ethyl 4-(ethoxy(imino)methyl)benzoate is an excellent starting material for the synthesis of 2-substituted benzimidazoles.

The general strategy involves a two-step, one-pot reaction:

-

Amidine Formation: The imidate reacts with an o-phenylenediamine derivative to form an intermediate N-aryl amidine.

-

Cyclization: The amidine undergoes intramolecular cyclization with the elimination of ammonia and ethanol to form the benzimidazole ring.

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. scilit.com [scilit.com]

- 4. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 苯甲亚胺酸乙酯 盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Imino ether synthesis [organic-chemistry.org]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. benchchem.com [benchchem.com]

Application Notes & Protocols: Ethyl 4-(ethoxy(imino)methyl)benzoate as a Versatile Synthon for Heterocyclic Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of Ethyl 4-(ethoxy(imino)methyl)benzoate. As a stable and reactive imino ester salt, this compound serves as a powerful electrophilic building block for the synthesis of a wide array of nitrogen-containing heterocycles. Its preparation via the classic Pinner reaction makes it an accessible intermediate for constructing high-value molecular scaffolds.[1][2] This guide details the synthesis of the reagent, its reactivity profile, and provides validated, step-by-step protocols for its use in constructing medicinally relevant heterocyclic cores, including pyrimidines, 1,3,5-triazines, and 1,3,4-oxadiazoles.

The Synthon: Characterization and Preparation

Ethyl 4-(ethoxy(imino)methyl)benzoate, often handled as its hydrochloride salt (a "Pinner salt"), is the product of the acid-catalyzed reaction between ethyl 4-cyanobenzoate and ethanol.[1][3] Its utility stems from the electrophilic nature of the imino-ester carbon, which is primed for nucleophilic attack, making it an excellent precursor for cyclization reactions.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Ethyl 4-(ethoxy(imino)methyl)benzoate | - |

| CAS Number | 57870-22-1 | [4] |

| Molecular Formula | C12H15NO3 | - |

| Molecular Weight | 221.25 g/mol | - |

| Appearance | Typically a white to off-white solid (as hydrochloride salt) | [5] |

| Boiling Point | ~188 °C @ 0.1 Torr (for related formamidine) | [6] |

| Solubility | Soluble in alcohols, polar aprotic solvents. Reacts with water. | General Knowledge |

Synthesis Protocol: The Pinner Reaction

The Pinner reaction is the definitive method for preparing imino esters from nitriles and alcohols under acidic conditions.[1][3][7] The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the product to the corresponding ester, ethyl 4-ethoxycarbonylbenzoate.

Protocol 1: Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride

Materials:

-

Ethyl 4-cyanobenzoate

-

Anhydrous Ethanol (absolute, <0.05% water)

-

Dry Hydrogen Chloride (gas) or Acetyl Chloride

-

Anhydrous Diethyl Ether

-

Reaction flask with a gas inlet, drying tube, and magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a calcium chloride drying tube. Maintain the system under a dry, inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: Dissolve ethyl 4-cyanobenzoate (1 equivalent) in anhydrous ethanol (3-4 equivalents) in the reaction flask.

-

Acidification: Cool the solution to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add acetyl chloride (1.1 equivalents) dropwise, which will react in situ with ethanol to generate anhydrous HCl. The imidium chloride salt is thermodynamically unstable, and low temperatures are crucial to prevent decomposition.[1]

-

Reaction: After the addition of HCl, allow the mixture to stir at 0°C for 1-2 hours and then let it stand at a low temperature (e.g., 4°C) for 12-24 hours. The progress can be monitored by the precipitation of the white Pinner salt.

-

Isolation: The product, ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride, typically precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with copious amounts of cold, anhydrous diethyl ether to remove unreacted starting materials and excess acid.

-

Drying: Dry the product under vacuum in a desiccator over a strong desiccant like P₂O₅. Do not heat the product, as this can cause decomposition. The resulting Pinner salt is typically used directly in subsequent reactions without further purification.

Caption: Pinner Reaction for synthon preparation.

Safety and Handling

-

General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and impervious gloves, should be worn at all times.

-

Inhalation: Avoid breathing dust or vapors. Use in a well-ventilated area or a chemical fume hood.

-

Skin/Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water.

-

Handling Reagents: Hydrogen chloride gas is highly corrosive and toxic; handle with extreme care in a fume hood. Anhydrous solvents are flammable. Keep away from ignition sources.[8]

-

Storage: Store the Pinner salt in a tightly sealed container under a dry, inert atmosphere in a cool, dark place to prevent hydrolysis and decomposition.

The Core Chemistry: A Hub for Heterocycle Synthesis

The synthetic power of ethyl 4-(ethoxy(imino)methyl)benzoate lies in its reaction with binucleophilic reagents. The general principle involves a sequential or concerted reaction where two different nucleophilic centers in a reagent attack the electrophilic imino-ester carbon and another suitable site, leading to cyclization.

Caption: Versatility in heterocyclic synthesis.

Application in Heterocyclic Synthesis

Synthesis of Substituted Pyrimidines

Pyrimidines are a cornerstone of medicinal chemistry, found in numerous approved drugs.[9] This protocol describes a general method for synthesizing a pyrimidine core by reacting the Pinner salt with a partner containing an active methylene group and an amino functionality.

Protocol 2: General Synthesis of Ethyl 4-(2-amino-6-methylpyrimidin-4-yl)benzoate

Reaction Principle: The Pinner salt acts as a three-carbon synthon that condenses with a suitable 1,3-binucleophile. For instance, reaction with guanidine provides a direct route to 2-aminopyrimidines.

Materials:

-

Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride (1 equiv)

-

Guanidine carbonate (0.6 equiv, as it provides two moles of guanidine)

-

Sodium ethoxide (2.2 equiv)

-

Anhydrous Ethanol

-

Reflux condenser and magnetic stirrer

Procedure:

-

Base Preparation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

-

Guanidine Liberation: Add guanidine carbonate to the sodium ethoxide solution and stir for 30 minutes at room temperature to liberate the free base.

-

Addition of Synthon: Add the Pinner salt (Protocol 1) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and neutralize carefully with a dilute acid (e.g., acetic acid).

-

Isolation: Reduce the solvent volume under reduced pressure. The product may precipitate. Alternatively, extract the product into an organic solvent like ethyl acetate after adding water.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the desired pyrimidine derivative.

Caption: Workflow for pyrimidine synthesis.

Synthesis of Substituted 1,3,5-Triazines

1,3,5-Triazines are another class of heterocycles with broad applications. Their synthesis can be achieved by the condensation of the Pinner salt with an amidine.

Protocol 3: General Synthesis of an Ethyl 4-(2,6-disubstituted-1,3,5-triazin-4-yl)benzoate

Reaction Principle: This synthesis relies on the [3+3] cycloaddition of the imino ester (acting as a C-N-C fragment precursor) with an amidine (a N-C-N fragment).

Materials:

-

Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride (1 equiv)

-

An appropriate amidine hydrochloride (e.g., acetamidine hydrochloride) (1 equiv)

-

A non-nucleophilic base (e.g., DBU or DIPEA) (2.5 equiv)

-

Aprotic solvent (e.g., DMF or Acetonitrile)

-

Reflux condenser and magnetic stirrer

Procedure:

-

Setup: In a dry flask under an inert atmosphere, suspend the Pinner salt and the amidine hydrochloride in the chosen aprotic solvent.

-

Base Addition: Add the non-nucleophilic base dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to 80-100°C and stir for 8-12 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture and pour it into cold water.

-

Isolation: Collect the resulting precipitate by filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for 1,3,5-triazine synthesis.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are frequently used as bioisosteres for ester and amide groups in drug design.[10] The synthesis from an imino ester is a reliable two-step process.

Protocol 4: Two-Step Synthesis of Ethyl 4-(5-substituted-1,3,4-oxadiazol-2-yl)benzoate

Reaction Principle: The imino ester is first converted to an acylhydrazide intermediate by reaction with hydrazine. This intermediate is then acylated and cyclized in the presence of a dehydrating agent to form the oxadiazole ring.[11][12]

Step A: Synthesis of Ethyl 4-(hydrazinecarbonyl)benzoate

-

Setup: Dissolve the Pinner salt (1 equiv) in ethanol in a round-bottom flask.

-

Hydrazine Addition: Cool the solution to 0°C and add hydrazine hydrate (1.2 equiv) dropwise.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the acylhydrazide should form.

-

Isolation: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.

Step B: Synthesis of the 1,3,4-Oxadiazole

-

Acylation: Suspend the acylhydrazide from Step A (1 equiv) and a carboxylic acid (1.1 equiv) in a solvent like acetonitrile.

-

Cyclodehydration: Add a dehydrating agent. A common and effective choice is phosphorus oxychloride (POCl₃), which should be added dropwise at 0°C.

-

Reaction: After addition, the mixture is typically heated to reflux for 2-5 hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice to quench the POCl₃.

-

Isolation: Neutralize the solution with a base (e.g., sodium bicarbonate solution). Collect the precipitated product by filtration.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Caption: Two-step workflow for 1,3,4-oxadiazole synthesis.

References

-

Wikipedia. Pinner reaction. [Link]

-

Material Safety Data Sheet. (2011). [Related chemical safety data]. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 4-ethoxybenzoate. [Link]

-

SynArchive. Pinner Reaction. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]

-

MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]

- Google Patents. CN105801559A - Preparing method for 4-methyl-3-[[4-(3-pyridyl)

-

Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. [Link]

-

E-Journal of Chemistry. Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

Arabian Journal of Chemistry. Synthesis of new pyran and pyranoquinoline derivatives. [Link]

-

MDPI. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][8]triazines. [Link]

-

ResearchGate. Pyrimidines and Their Benzo Derivatives. [Link]

-

PMC. Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. [Link]

-

ResearchGate. Synthesis of 1,2,4-Oxadiazoles. [Link]

-

PMC. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]

-

LookChem. Production Method of Ethyl 4-methylbenzoate. [Link]

-

Tetrahedron Letters. SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. [Link]

- Google Patents. US3108101A - Process for-the synthesis of triazines.

-

PMC. (2023). Synthesis of imidazo[4,5-e][1]thiazino[2,3-c][1][8]triazines via a base-induced rearrangement. [Link]

-

Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]

-

PMC. Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate. [Link]

-

PubChem. Ethyl 4-(methylamino)benzoate. [Link]

-

Organic Chemistry Portal. Synthesis of imino ethers (imidates). [Link]

-

Common Organic Chemistry. Nitrile to Ester - Pinner Reaction. [Link]

-

PubMed. Ethyl 4-amino-3-methyl-benzoate. [Link]

-

MDPI. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

-

ResearchGate. Amidation of methyl benzoate with various amines. [Link]

-

Journal of Pharmaceutical Negative Results. Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. [Link]

-

Cheméo. Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). [Link]

-

American Research Journals. Synthesis of some 4-oxobenzotriazolo Hydrazones. [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. benchchem.com [benchchem.com]

- 4. 57870-22-1|Ethyl 4-(ethoxy(imino)methyl)benzoate|BLD Pharm [bldpharm.com]

- 5. METHYL 4-[IMINO(METHOXY)METHYL]BENZOATE HYDROCHLORIDE | 63617-98-1 [sigmaaldrich.com]

- 6. Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate | 57834-33-0 [chemicalbook.com]

- 7. Imino ether synthesis [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. growingscience.com [growingscience.com]

- 10. ijper.org [ijper.org]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

The Formimidate Moiety: A Detailed Guide to Utilizing Ethyl 4-(ethoxy(imino)methyl)benzoate as a Versatile Protecting Group for Amines

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success.[1][2] Among the various functionalities, the primary amine stands out for its nucleophilicity and basicity, often necessitating protection to prevent unwanted side reactions.[3][4] While a plethora of amine protecting groups exist, each with its unique set of introduction and cleavage conditions, the search for novel, orthogonal, and robust protecting groups remains a vibrant area of research.[5][6][7] This application note delves into the practical use of ethyl 4-(ethoxy(imino)methyl)benzoate, a reagent that introduces the p-ethoxycarbonylphenylformimidate protecting group onto primary amines. We will explore the underlying chemistry, provide detailed protocols for its application, and discuss its strategic advantages in complex synthetic routes.

The ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily cleaved under specific, mild conditions that do not affect other sensitive functional groups within the molecule.[2] The formimidate protecting group derived from ethyl 4-(ethoxy(imino)methyl)benzoate offers a valuable addition to the synthetic chemist's toolkit, providing an alternative to more common carbamate-based protecting groups like Boc, Cbz, and Fmoc.[1][4]

The Chemistry of Imidate-Based Protecting Groups: A Mechanistic Overview

Ethyl 4-(ethoxy(imino)methyl)benzoate belongs to the class of compounds known as imidates. The core of its utility as a protecting group lies in the reactivity of the imidate functional group towards primary amines. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the imidate, leading to the formation of a new C-N bond and the displacement of an ethoxy group. This transformation effectively converts the nucleophilic primary amine into a significantly less reactive formimidamide.

The stability of the resulting protected amine is attributed to the delocalization of the nitrogen lone pair into the imine system. Deprotection is typically achieved under mild acidic conditions, which hydrolyze the formimidamide to regenerate the primary amine and a byproduct derived from the protecting group.[8] The presence of the ethoxycarbonyl group on the phenyl ring can influence the reactivity and stability of the protecting group, offering potential for fine-tuning its properties.

Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate

While commercially available from some suppliers[9], the synthesis of ethyl 4-(ethoxy(imino)methyl)benzoate can be achieved from readily available starting materials. A common route involves the Pinner reaction, where a nitrile is treated with an alcohol in the presence of an acid catalyst. In this case, ethyl 4-cyanobenzoate would be the starting nitrile.

A plausible synthetic route is outlined below:

-

Esterification: 4-Bromobenzoic acid is esterified to ethyl 4-bromobenzoate.[10]

-

Cyanation: The bromo group is displaced with a cyanide source, such as cuprous cyanide, to yield ethyl 4-cyanobenzoate.[10]

-

Pinner Reaction: Ethyl 4-cyanobenzoate is then reacted with ethanol and a strong acid (e.g., HCl) to form the imidate hydrochloride salt. Subsequent neutralization affords the desired ethyl 4-(ethoxy(imino)methyl)benzoate.

Experimental Protocols

Protocol 1: Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using ethyl 4-(ethoxy(imino)methyl)benzoate.

Materials:

-

Primary amine substrate

-

Ethyl 4-(ethoxy(imino)methyl)benzoate

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer and stirring bar

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine substrate (1.0 eq) in the chosen anhydrous aprotic solvent under an inert atmosphere.

-

Add ethyl 4-(ethoxy(imino)methyl)benzoate (1.1 - 1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the protected amine.

Causality and Experimental Choices:

-

Anhydrous conditions and inert atmosphere: Imidates can be sensitive to moisture, which can lead to hydrolysis. An inert atmosphere prevents side reactions with atmospheric components.

-

Stoichiometry: A slight excess of the protecting group reagent is often used to ensure complete consumption of the starting amine.

-

Solvent: Aprotic solvents are used to avoid reaction with the imidate. The choice of solvent may depend on the solubility of the substrate.

Protocol 2: Deprotection of the Formimidate Group

This protocol outlines a general method for the cleavage of the p-ethoxycarbonylphenylformimidate protecting group.

Materials:

-

Protected amine substrate

-

Aqueous acidic solution (e.g., 1 M HCl, aqueous acetic acid)

-

Organic solvent for extraction (e.g., Ethyl acetate, DCM)

-

Base for neutralization (e.g., Saturated sodium bicarbonate solution)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolve the protected amine in a suitable organic solvent.

-

Add the aqueous acidic solution to the mixture.

-

Stir the reaction at room temperature. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.

Causality and Experimental Choices:

-

Acidic Conditions: The formimidamide linkage is susceptible to acid-catalyzed hydrolysis.[8] The choice of acid and its concentration can be adjusted to control the rate of deprotection.

-

Workup: The neutralization and extraction steps are crucial for isolating the free amine product and removing the byproducts of the deprotection reaction.

Data Presentation: A Comparative Overview

| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |

| Boc | Boc₂O, base | Strong acid (e.g., TFA) | Base, Hydrogenation |

| Cbz | Cbz-Cl, base | Catalytic Hydrogenation | Acid, Base (to some extent) |

| Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine) | Acid, Hydrogenation |

| p-Ethoxycarbonylphenylformimidate | Neutral, aprotic solvent | Mild aqueous acid | Base, Hydrogenation (expected) |

This table provides a general comparison of common amine protecting groups. Specific conditions may vary depending on the substrate.

Visualizing the Workflow

Protection of a Primary Amine

Caption: Workflow for the protection of a primary amine.

Deprotection of the Formimidate Group

Caption: Workflow for the deprotection of a formimidate-protected amine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of protected product | Incomplete reaction | Increase reaction time, use a slight excess of the protecting reagent. |

| Decomposition of starting material or product | Ensure anhydrous conditions, perform the reaction at a lower temperature. | |

| Incomplete deprotection | Insufficient acid or reaction time | Increase the concentration of the acid or prolong the reaction time. Gentle heating may be applied if the substrate is stable. |

| Side reactions during deprotection | Acid-labile functional groups present in the substrate | Use a milder acid (e.g., aqueous acetic acid) or a buffered system. |

Conclusion and Future Outlook

The use of ethyl 4-(ethoxy(imino)methyl)benzoate to introduce the p-ethoxycarbonylphenylformimidate protecting group presents a valuable and orthogonal strategy for the protection of primary amines. The mild introduction and cleavage conditions make it an attractive alternative to traditional protecting groups, particularly in the synthesis of complex molecules with multiple sensitive functionalities. Further research into the precise stability profile of this protecting group towards a broader range of reagents and reaction conditions will undoubtedly expand its applicability in synthetic organic chemistry and drug development.

References

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- Gassman, P. G., & Gruetzmacher, G. (1973).

-

MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]

- Deslongchamps, P. (2011). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037.

-

LookChem. (n.d.). Production Method of Ethyl 4-methylbenzoate. Retrieved from [Link]

- Wessjohann, L. A., & Scheid, G. (2000). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Molecules, 5(3), 484-505.

- Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649-3676.

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.

-

PrepChem.com. (n.d.). Synthesis of (2) Methyl 4-(2-aminoethoxy)benzoate. Retrieved from [Link]

- Roger, G. L. (1967).

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

- Google Patents. (2019). CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate.

- Kamal, A., Ramesh, G., & Ramana, K. V. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8029.

- Ma, Z., & Siegel, D. R. (2014). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. CHIMIA International Journal for Chemistry, 68(6), 404-409.

- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2004). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.

-

Hampford Research Inc. (n.d.). Ethyl-4-dimethylaminobenzoate (EDAB). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of STAGE C: ETHYL 4-FORMYLBENZOATE. Retrieved from [Link]

- Al-Obeidi, F., & Hruby, V. J. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1698-1704.

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

- Jeyaperumal, K. S., Natarajan, V., Arivanandhan, M., Hayakawa, Y., & Natarajan, S. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o167.

- Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(17), 3691-3728.

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

- Albericio, F., & Kruger, H. G. (Eds.). (2012).

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 57870-22-1|Ethyl 4-(ethoxy(imino)methyl)benzoate|BLD Pharm [bldpharm.com]

- 10. CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google Patents [patents.google.com]

The Emerging Role of Ethyl 4-(ethoxy(imino)methyl)benzoate in Advanced Polymer Synthesis: A Guide for Researchers

For Immediate Release

[City, State] – February 23, 2026 – In the ever-evolving landscape of polymer chemistry, the quest for novel initiators to control polymerization reactions and synthesize well-defined polymers is paramount. This application note delves into the synthesis, characterization, and potential applications of Ethyl 4-(ethoxy(imino)methyl)benzoate, a promising but under-explored compound in the realm of polymer chemistry. This guide is tailored for researchers, scientists, and drug development professionals interested in leveraging advanced polymer architectures for next-generation materials and therapeutics.

Introduction: The Untapped Potential of Aromatic Imidates in Polymerization

Ethyl 4-(ethoxy(imino)methyl)benzoate, an aromatic imidate, holds significant potential as a cationic initiator, particularly for the ring-opening polymerization (CROP) of cyclic monomers like 2-oxazolines. The resulting poly(2-oxazoline)s (POx) are a class of biocompatible and "stealth" polymers that are gaining traction as alternatives to poly(ethylene glycol) (PEG) in biomedical applications such as drug delivery and tissue engineering.[1][2][3][4] The unique structure of Ethyl 4-(ethoxy(imino)methyl)benzoate, featuring a reactive imino ester group attached to a functionalizable benzoate moiety, offers a gateway to synthesizing end-functionalized polymers with tailored properties.

This document provides a comprehensive overview of the synthesis of this initiator via the classic Pinner reaction, its characterization, and a detailed protocol for its proposed application in the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, a common monomer for producing biocompatible POx.

Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate: A Modern Take on the Pinner Reaction

The synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate is achieved through the Pinner reaction, an acid-catalyzed reaction between a nitrile and an alcohol.[5][6][7] This method provides a reliable route to imidate salts, which can be subsequently neutralized to yield the desired imino ester.

Reaction Scheme:

Caption: Pinner reaction for the synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate.

Detailed Synthesis Protocol:

Materials:

-

Ethyl 4-cyanobenzoate

-

Anhydrous ethanol

-

Dry hydrogen chloride (gas)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve ethyl 4-cyanobenzoate (1 equivalent) in a minimal amount of anhydrous ethanol (1.2 equivalents).

-

Acid Catalysis: Cool the solution to 0°C in an ice bath. Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C. Continue the HCl addition until the solution is saturated.

-

Pinner Salt Formation: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate, the Pinner salt (imidate hydrochloride), should be observed.

-

Isolation of Pinner Salt: Add anhydrous diethyl ether to the reaction mixture to facilitate complete precipitation of the Pinner salt. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Neutralization: Suspend the dried Pinner salt in diethyl ether and cool to 0°C. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the aqueous layer is basic.

-

Product Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield Ethyl 4-(ethoxy(imino)methyl)benzoate as an oil or low-melting solid.

Table 1: Synthesis Parameters and Expected Outcome

| Parameter | Value |

| Reactant Ratio (Nitrile:Alcohol) | 1 : 1.2 |

| Catalyst | Dry HCl gas |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Expected Yield | 70-85% |

Characterization of Ethyl 4-(ethoxy(imino)methyl)benzoate

Thorough characterization is essential to confirm the structure and purity of the synthesized initiator. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the ethoxy groups (quartet and triplet), and the imine proton (which may be broad or exchangeable).

-

¹³C NMR: Look for the carbonyl carbon of the ester, the imino carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: A strong C=N stretching vibration is expected around 1650-1680 cm⁻¹, and the C=O stretch of the ester at approximately 1720 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Application in Polymer Chemistry: Cationic Ring-Opening Polymerization of 2-Ethyl-2-Oxazoline

Ethyl 4-(ethoxy(imino)methyl)benzoate is proposed as a novel initiator for the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (EtOx). The initiation mechanism is hypothesized to proceed via the formation of a highly electrophilic species that attacks the nucleophilic nitrogen of the oxazoline monomer.[8][9]

Proposed Initiation Mechanism:

Caption: Proposed initiation of 2-ethyl-2-oxazoline polymerization.

Detailed Polymerization Protocol:

Materials:

-

Ethyl 4-(ethoxy(imino)methyl)benzoate (initiator)

-

2-Ethyl-2-oxazoline (monomer), freshly distilled over CaH₂

-

Anhydrous acetonitrile (solvent)

-

Methanol (terminating agent)

Procedure:

-

Monomer and Solvent Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled 2-ethyl-2-oxazoline to a flame-dried Schlenk flask. Add anhydrous acetonitrile via syringe.

-

Initiation: In a separate vial under an inert atmosphere, prepare a stock solution of Ethyl 4-(ethoxy(imino)methyl)benzoate in anhydrous acetonitrile. Add the desired amount of the initiator solution to the monomer solution via syringe to achieve the target monomer-to-initiator ratio (e.g., [M]/[I] = 50).

-